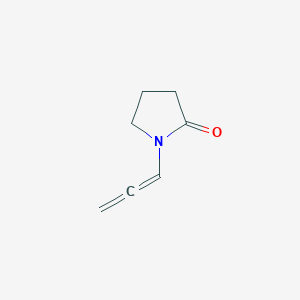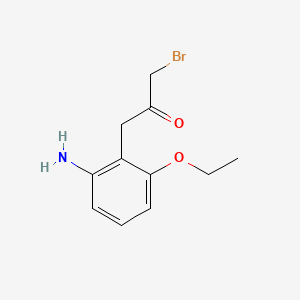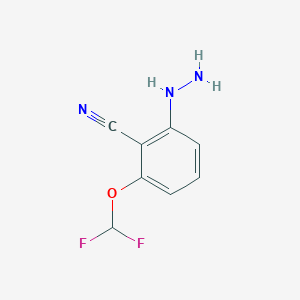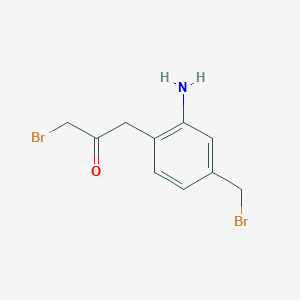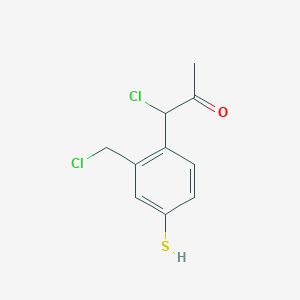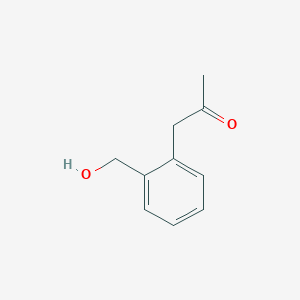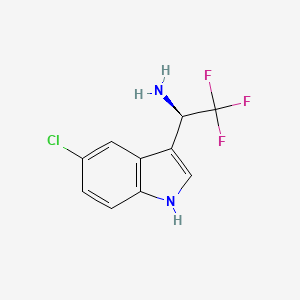
(R)-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a trifluoroethanamine group, which can influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole.
Formation of Intermediate: The 5-chloroindole is reacted with a trifluoroacetaldehyde to form an intermediate.
Amine Introduction: The intermediate is then treated with an amine source to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on various biological systems. It can serve as a probe to understand the interaction of indole compounds with biological targets.
Medicine
In medicinal chemistry, ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is investigated for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethanamine group can enhance its binding affinity to certain enzymes or receptors. The indole ring can interact with various biological pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-butyric acid: Another plant hormone used in rooting powders.
5-Chloroindole: A precursor in the synthesis of ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine.
Uniqueness
What sets ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine apart is the presence of the trifluoroethanamine group. This group can significantly alter the compound’s chemical properties, making it more reactive or enhancing its biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C10H8ClF3N2 |
|---|---|
Peso molecular |
248.63 g/mol |
Nombre IUPAC |
(1R)-1-(5-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H8ClF3N2/c11-5-1-2-8-6(3-5)7(4-16-8)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m1/s1 |
Clave InChI |
GRELHGVCAALVTR-SECBINFHSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Cl)C(=CN2)[C@H](C(F)(F)F)N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=CN2)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


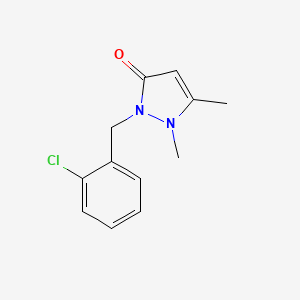
![1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14054371.png)
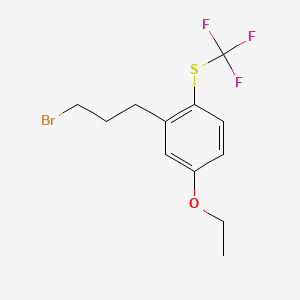
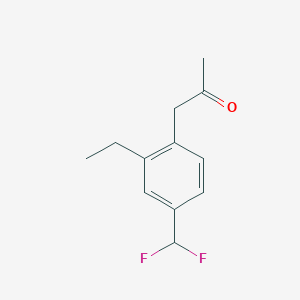
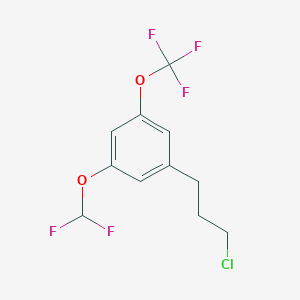
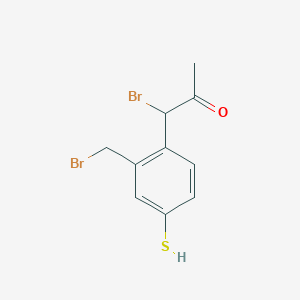
![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)
